N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide
Brand Name: Vulcanchem
CAS No.: 898643-66-8
VCID: VC0349234
InChI: InChI=1S/C16H21N3O4S2/c1-3-5-10-25(21,22)16-19-18-15(24-16)17-14(20)12-7-6-8-13(11-12)23-9-4-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,17,18,20)
SMILES: CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCCC
Molecular Formula: C16H21N3O4S2
Molecular Weight: 383.5g/mol

N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide

CAS No.: 898643-66-8

Main Products

VCID: VC0349234

Molecular Formula: C16H21N3O4S2

Molecular Weight: 383.5g/mol

N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide - 898643-66-8

CAS No. 898643-66-8
Product Name N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide
Molecular Formula C16H21N3O4S2
Molecular Weight 383.5g/mol
IUPAC Name N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-3-propoxybenzamide
Standard InChI InChI=1S/C16H21N3O4S2/c1-3-5-10-25(21,22)16-19-18-15(24-16)17-14(20)12-7-6-8-13(11-12)23-9-4-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,17,18,20)
Standard InChIKey OLRNNPXSCYUVET-UHFFFAOYSA-N
SMILES CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCCC
Canonical SMILES CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCCC
PubChem Compound 8071909
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator